molecular formula C14H13F3N4OS B2366443 3-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775410-52-0

3-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone

Cat. No. B2366443
CAS RN: 1775410-52-0
M. Wt: 342.34
InChI Key: CXLIUHWGZRKAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone” is a complex organic compound. It seems to be related to trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is a significant area of research in the agrochemical and pharmaceutical industries . The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .

Scientific Research Applications

Synthesis and Derivative Formation

  • Researchers have explored the condensation of related compounds, leading to the synthesis of various derivatives. For instance, the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes has resulted in novel styryl derivatives. These processes involve complex reactions, including refluxing with phosphorus oxychloride and reactions with thiourea, to produce a variety of novel compounds like thieno[2,3-c]pyridazines and pyrimido[4',5':4,5]thieno[2,3-c]pyridazines (El-Gaby et al., 2003).

Pharmacokinetics and Metabolism Studies

  • The disposition and metabolism of related compounds have been examined. For example, the study of PF-00734200, a dipeptidyl peptidase IV inhibitor, in various species (rats, dogs, humans) showed that the compound is eliminated through both metabolism and renal clearance. This research provides insights into the metabolism and pharmacokinetics of similar compounds (Sharma et al., 2012).

Binding Affinity Studies

  • Investigations into the binding affinity of related compounds for specific receptors have been conducted. A study on a series of thieno[2,3-d]pyrimidinone derivatives revealed their high affinity and selectivity for the 5-HT1A receptor. This kind of research is crucial for understanding how similar compounds might interact with biological targets (Modica et al., 1997).

Chemical Synthesis and Utility

  • The utility of related compounds in the synthesis of new heterocyclic systems has been explored. One study utilized Thieno[2,3-b]pyridine-2-carboxylate to construct various derivatives, showcasing the synthetic versatility of these compounds in creating new chemical entities (Madkour et al., 2010).

Novel Transformations and Synthesis

  • Research has been done on novel transformations of amino and carbonyl/nitrile groups in thiophenes, aiming for thienopyrimidine synthesis. These studies provide valuable insights into the chemistry of related compounds and their potential applications in synthesizing new molecules (Pokhodylo et al., 2010).

Development as Pharmacological Agents

  • Related compounds have been developed and evaluated as pharmacological agents, such as dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment. This research highlights the potential therapeutic applications of similar compounds (Ammirati et al., 2009).

properties

IUPAC Name

thiophen-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4OS/c15-14(16,17)11-7-12(19-9-18-11)20-2-4-21(5-3-20)13(22)10-1-6-23-8-10/h1,6-9H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLIUHWGZRKAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.